2-azidobenzoyl Chloride
Description
2-Azidobenzoyl chloride (C₇H₄ClN₃O) is a reactive acyl chloride derivative featuring an azide group (-N₃) at the ortho position of the benzoyl moiety. This compound is synthesized via the treatment of 2-azidobenzoic acid with thionyl chloride (SOCl₂), yielding a highly electrophilic intermediate suitable for nucleophilic acyl substitution reactions . Its primary application lies in the synthesis of heterocyclic compounds, particularly pyrrolobenzodiazepines (PBDs) and benzodiazepinones, which are frameworks of interest in medicinal chemistry due to their DNA-intercalating and antitumor properties . The azide group enables participation in Staudinger/aza-Wittig reactions and [3+2] cycloadditions, making it a versatile building block for constructing nitrogen-rich heterocycles .
Properties
CAS No. |
34897-85-3 |
|---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
2-azidobenzoyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-3-1-2-4-6(5)10-11-9/h1-4H |
InChI Key |
NKKFLGZTMQFTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While not directly documented for 2-azidobenzoyl chloride in the provided sources, its structural analogs (e.g., 4-azidobenzoyl chloride) undergo CuAAC, a cornerstone of "click chemistry." This reaction typically involves:
-
Catalyst : Cu(I) generated from Cu(II) salts (e.g., CuSO₄) with sodium ascorbate.
-
Conditions : Mild temperatures (25–60°C), aqueous or mixed solvents (e.g., H₂O/THF).
-
Outcome : Forms 1,4-disubstituted 1,2,3-triazoles with high regioselectivity .
For this compound, analogous reactivity is expected, enabling applications in bioconjugation and polymer chemistry.
Thermal Intramolecular Cycloadditions
This compound participates in uncatalyzed thermal cycloadditions with tethered alkenes, forming triazolines or aziridines:
Formation of Triazolines
-
Substrates : Alkenes conjugated to proline or azetidinone derivatives (e.g., 44a ).
-
Conditions : Reflux in chloroform (61°C, 72 h).
-
Products : Triazolines (e.g., 46 ) in 61% yield, which decompose to imines upon prolonged heating .
Amide Formation
This compound reacts with amines to form substituted benzamides:
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Conditions : Dichloromethane, triethylamine (base), room temperature.
-
Yields : 82–96% for primary, secondary, and aromatic amines (e.g., N-isopropyl-2-iodobenzamide) .
Oxazole Derivatives
This compound esters cyclize under thermal or acidic conditions:
-
Conditions : Ammonium acetate in acetic acid (118°C).
-
Products : 2-Azidoaryloxazoles (e.g., 1b ) in 46–81% yield .
Azetidinone Functionalization
Coupling with azetidin-2-thiones (e.g., 43a ) produces azetidinthione derivatives (e.g., 44a ) in 71–84% yield, which undergo further cycloadditions .
Key Reaction Data
Stability and Handling
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 2-azidobenzoyl chloride can be contextualized by comparing it to structurally or functionally related acyl chlorides. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogues
Key Research Findings
Reactivity in Cycloadditions: this compound undergoes [3+2] cycloaddition with alkenes to form triazolines, which lose nitrogen to generate reactive intermediates for PBD synthesis. This contrasts with 2-nitrobenzoyl chloride, which relies on nitro group reduction for amine formation . Attempts to couple this compound to prolinol derivatives succeeded, but degradation occurred under harsh in-situ alkene generation conditions, highlighting its sensitivity compared to simpler acyl chlorides like benzoyl chloride .
Synthetic Utility :
- This compound outperforms 2-nitrobenzoyl chloride in Staudinger/aza-Wittig reactions, enabling efficient construction of benzodiazepin-5-ones at mild temperatures . In contrast, 2-nitrobenzoyl chloride requires elevated temperatures for similar transformations .
- Unlike benzoyl chloride, which is a general-purpose acylating agent, this compound’s azide group allows for sequential reactions (e.g., cycloaddition followed by acylation), enabling complex heterocyclic architectures .
Stability and Handling :
- This compound is thermally unstable compared to benzoyl chloride, necessitating low-temperature storage and anhydrous conditions . 2-Nitrobenzoyl chloride, while more stable, requires costly catalysts for functionalization .
Q & A
Q. What are the standard synthetic routes for preparing 2-azidobenzoyl chloride, and what experimental parameters are critical for high yield?
this compound is typically synthesized via the reaction of 2-azidobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of acid to SOCl₂ ensures complete conversion .
- Catalysis : Addition of catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates .
- Conditions : Reflux under anhydrous conditions (60–80°C, 4–6 hours) followed by vacuum distillation to isolate the product .
- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structure using NMR and IR spectroscopy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its corrosive and potentially explosive nature (especially under light or heat), adhere to:
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic HCl gas released during reactions .
- Storage : Keep in dark, airtight containers at 0–6°C to prevent azide decomposition or peroxide formation .
- Waste disposal : Neutralize residues with ice-cold sodium bicarbonate before disposal via certified hazardous waste services .
Q. Which common reactions utilize this compound as a key intermediate?
This compound is pivotal in:
- Acylation reactions : Reacts with α-amino esters to form iminophosphoranes, enabling Staudinger/aza-Wittig cascades for benzodiazepin-5-one synthesis .
- Click chemistry : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Photolabile linker synthesis : UV-sensitive intermediates for controlled release in drug delivery systems .
Q. How should researchers mitigate risks of exothermic side reactions during synthesis?
- Controlled reagent addition : Add SOCl₂ dropwise to the acid to manage heat generation .
- Cooling : Maintain temperatures below 80°C using ice baths or jacketed reactors .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress and side hydrolysis .
Advanced Research Questions
Q. How can the Staudinger/aza-Wittig reaction be optimized for N-unsubstituted substrates?
For sluggish N-unsubstituted derivatives (R₁ = H):
- Phosphine selection : Triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) enhances iminophosphorane stability .
- Temperature modulation : Increase to 50–60°C to accelerate cyclization while avoiding azide decomposition .
- Solvent polarity : Use polar aprotic solvents (e.g., THF or DMF) to stabilize transition states and improve yields by 20–30% .
Q. How should contradictory data on cyclization efficiency be analyzed?
Discrepancies in yields often arise from:
- Substituent effects : Electron-withdrawing groups on the benzoyl moiety slow cyclization; kinetic studies (e.g., time-resolved NMR) clarify rate dependencies .
- Trace moisture : Even minor water traces hydrolyze the azide; use molecular sieves or activated alumina for solvent drying .
- Catalyst purity : Screen phosphines via ICP-MS to exclude metal contaminants that deactivate intermediates .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms acyl chloride formation (C=O peak at ~170 ppm) and azide integration (N₃ signal at ~2100 cm⁻¹ in IR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions and detects side products like benzoyl peroxides .
- X-ray crystallography : Resolve crystal structures of cyclized products to validate regioselectivity in benzodiazepinones .
Q. How can stability studies resolve contradictions in storage condition recommendations?
- Accelerated degradation tests : Expose samples to UV light, heat (40°C), or humidity (75% RH) and monitor via HPLC for decomposition products (e.g., benzoic acid or HN₃) .
- Comparative analysis : Store batches under argon vs. ambient air; argon-stored samples show <5% degradation over 6 months, while ambient samples degrade >20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
